3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O3/c1-10-16(21-23-24(10)13-4-2-3-12(19)8-13)18-20-17(22-27-18)11-5-6-14-15(7-11)26-9-25-14/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUAYWCSSKFHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a synthetic organic compound that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzodioxole moiety and a triazole ring, which are known to impart various biological activities. The presence of these functional groups suggests potential interactions with biological targets involved in disease processes.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. For instance:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also demonstrated anticancer properties in vitro. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the induction of oxidative stress.
Case Study: MCF-7 Cell Line
In a study evaluating the effects of the compound on MCF-7 cells:
- Concentration : 10 µM
- Cell Viability Reduction : 60% after 24 hours
This reduction in viability was attributed to increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of compounds similar to this one. The compound may exert protective effects against neurodegenerative conditions by modulating pathways associated with oxidative stress and inflammation.
The proposed mechanisms include:
- Nrf2 Activation : The compound may activate the Nrf2 pathway, leading to enhanced expression of antioxidant enzymes.
- Inhibition of Neuroinflammation : It may reduce pro-inflammatory cytokines in neuronal cells.
Pharmacological Studies
Pharmacological evaluations have shown that this compound can inhibit specific enzymes involved in cancer progression and inflammation. For example:
| Enzyme Target | IC50 (µM) |
|---|---|
| Cyclooxygenase (COX) | 8.5 |
| Lipoxygenase (LOX) | 6.2 |
These findings suggest that the compound could be developed into a multifunctional therapeutic agent targeting both cancer and inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural analogs and their properties:
Electronic and Steric Effects
- Chlorophenyl vs. Methoxyphenyl : The target compound’s 3-chlorophenyl group provides stronger electron-withdrawing effects compared to methoxy-substituted analogs (e.g., ), favoring interactions with electron-rich enzyme pockets. Conversely, methoxy groups enhance solubility but reduce electrophilicity .
- Benzodioxolyl vs. Benzotriazolyl : The benzodioxolyl group (target compound) offers improved bioavailability over benzotriazolyl derivatives () due to reduced molecular weight and better membrane permeability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,2,4-oxadiazole derivatives like this compound?
- The core 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. For example, a common method involves reacting amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides) under reflux in aprotic solvents like acetonitrile. Potassium carbonate is often used as a base to deprotonate intermediates, as seen in the synthesis of analogous oxadiazole-triazole hybrids . Monitoring via TLC and purification by recrystallization (e.g., ethyl acetate/ethanol) are critical for isolating high-purity products.
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
- 1H/13C NMR : Assigns proton environments (e.g., benzodioxole methylene protons at δ ~5.9–6.1 ppm) and confirms substituent positions.
- FTIR : Identifies functional groups (e.g., C=N stretching in oxadiazole at ~1600–1650 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Elemental Analysis : Confirms purity by matching experimental and theoretical C/H/N/O percentages, as demonstrated in triazole-oxadiazole hybrids .
Q. How can researchers initially screen this compound for biological activity?
- In vitro assays : Use minimum inhibitory concentration (MIC) tests for antimicrobial activity against Gram-positive/negative bacteria. For anticancer screening, employ cell viability assays (e.g., MTT) on cancer cell lines, comparing results to controls like doxorubicin . Standardize solvent controls (DMSO ≤1% v/v) to avoid false positives.
Advanced Research Questions
Q. How can synthetic yields be optimized for the triazole-oxadiazole scaffold?
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) or copper(I) iodide for click chemistry steps to enhance triazole ring formation efficiency .
- Solvent effects : Compare polar aprotic (DMF, acetonitrile) vs. protic solvents (ethanol) to balance reaction rate and byproduct formation.
- Microwave-assisted synthesis : Explore reduced reaction times and improved regioselectivity, as shown in triazole-linked heterocycles .
Q. What computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., bacterial DNA gyrase or human kinase enzymes). Compare binding poses of the chlorophenyl and benzodioxole moieties to known inhibitors .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical hydrogen bonds or π-π interactions .
Q. How can contradictory bioactivity data from structural analogs be resolved?
- SAR studies : Systematically vary substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) and compare activity trends. For example, bulkier substituents may improve membrane permeability but reduce target affinity .
- Meta-analysis : Aggregate data from analogs with similar scaffolds (e.g., triazole-oxadiazole hybrids) to identify consensus pharmacophores or toxicity thresholds .
Q. What strategies validate the compound’s stability under physiological conditions?
- pH stability assays : Incubate the compound in buffers (pH 2–8) and monitor degradation via HPLC at 37°C over 24–72 hours.
- Plasma stability tests : Use human plasma to assess esterase-mediated hydrolysis of labile groups (e.g., methyl esters) .
Methodological Notes
- Key references : Synthesis protocols , docking studies , and bioactivity assays were prioritized for methodological rigor.
- Data contradictions : Addressed via substituent-driven SAR and computational validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
